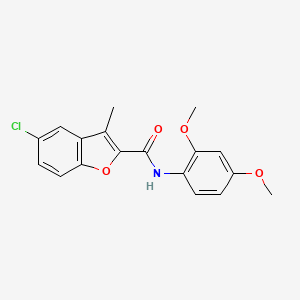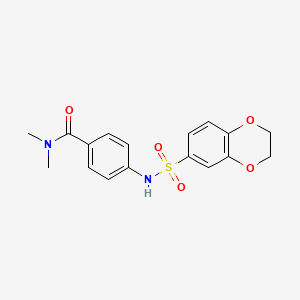![molecular formula C16H15ClO2 B5732666 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone CAS No. 61035-75-4](/img/structure/B5732666.png)
1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone
Overview
Description
1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is an organic compound with the molecular formula C16H15ClO2 It is characterized by the presence of a chlorobenzyl group attached to a phenyl ring through an ether linkage, and a propanone group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone can be compared with similar compounds such as:
1-{4-[(4-bromobenzyl)oxy]phenyl}-1-propanone: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-{4-[(4-methylbenzyl)oxy]phenyl}-1-propanone: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.
1-{4-[(4-fluorobenzyl)oxy]phenyl}-1-propanone: The presence of a fluorine atom can influence its stability and interaction with biological targets.
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-16(18)13-5-9-15(10-6-13)19-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYTHYMSKBJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221357 | |
| Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-75-4 | |
| Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61035-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5732598.png)



![3,4-dimethoxy-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5732626.png)
![2-(3-chlorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)

